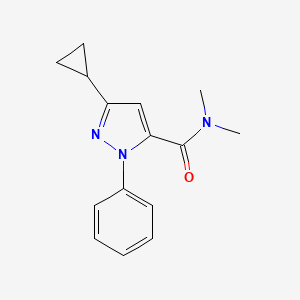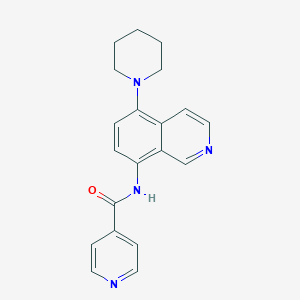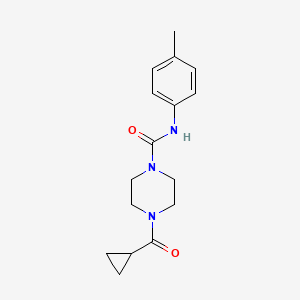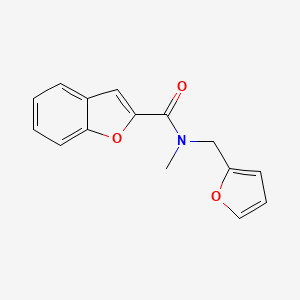
5-(4-Chlorophenyl)-5-methyl-3-(2-methylprop-2-enyl)imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Chlorophenyl)-5-methyl-3-(2-methylprop-2-enyl)imidazolidine-2,4-dione, also known as CCMI, is a chemical compound that has been studied for its potential applications in the field of medicine. This compound is of interest due to its unique structure and potential therapeutic properties. In
Mecanismo De Acción
The exact mechanism of action of 5-(4-Chlorophenyl)-5-methyl-3-(2-methylprop-2-enyl)imidazolidine-2,4-dione is not fully understood. However, studies have suggested that 5-(4-Chlorophenyl)-5-methyl-3-(2-methylprop-2-enyl)imidazolidine-2,4-dione may exert its therapeutic effects by inhibiting key enzymes and signaling pathways involved in cancer development and progression. 5-(4-Chlorophenyl)-5-methyl-3-(2-methylprop-2-enyl)imidazolidine-2,4-dione has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a critical role in cancer invasion and metastasis. 5-(4-Chlorophenyl)-5-methyl-3-(2-methylprop-2-enyl)imidazolidine-2,4-dione has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
5-(4-Chlorophenyl)-5-methyl-3-(2-methylprop-2-enyl)imidazolidine-2,4-dione has been shown to have several biochemical and physiological effects. Studies have demonstrated that 5-(4-Chlorophenyl)-5-methyl-3-(2-methylprop-2-enyl)imidazolidine-2,4-dione has antioxidant properties, which may help to protect cells from oxidative damage and reduce the risk of cancer development. 5-(4-Chlorophenyl)-5-methyl-3-(2-methylprop-2-enyl)imidazolidine-2,4-dione has also been shown to have anti-inflammatory effects, which may help to reduce inflammation and prevent the development of chronic diseases such as cancer, cardiovascular disease, and diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(4-Chlorophenyl)-5-methyl-3-(2-methylprop-2-enyl)imidazolidine-2,4-dione has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in the lab. 5-(4-Chlorophenyl)-5-methyl-3-(2-methylprop-2-enyl)imidazolidine-2,4-dione has also been shown to have low toxicity, making it a safe compound to use in cell culture and animal studies. However, there are also limitations to using 5-(4-Chlorophenyl)-5-methyl-3-(2-methylprop-2-enyl)imidazolidine-2,4-dione in lab experiments. The synthesis of 5-(4-Chlorophenyl)-5-methyl-3-(2-methylprop-2-enyl)imidazolidine-2,4-dione is a challenging process that requires specialized equipment and expertise. Additionally, the exact mechanism of action of 5-(4-Chlorophenyl)-5-methyl-3-(2-methylprop-2-enyl)imidazolidine-2,4-dione is not fully understood, which may limit its potential applications in the field of medicine.
Direcciones Futuras
There are several future directions for research on 5-(4-Chlorophenyl)-5-methyl-3-(2-methylprop-2-enyl)imidazolidine-2,4-dione. One area of interest is the development of 5-(4-Chlorophenyl)-5-methyl-3-(2-methylprop-2-enyl)imidazolidine-2,4-dione-based therapies for cancer treatment. Studies have shown that 5-(4-Chlorophenyl)-5-methyl-3-(2-methylprop-2-enyl)imidazolidine-2,4-dione has potent anticancer effects, and further research is needed to determine its potential as a cancer treatment. Another area of interest is the development of 5-(4-Chlorophenyl)-5-methyl-3-(2-methylprop-2-enyl)imidazolidine-2,4-dione-based therapies for other diseases, such as cardiovascular disease and diabetes. 5-(4-Chlorophenyl)-5-methyl-3-(2-methylprop-2-enyl)imidazolidine-2,4-dione has been shown to have anti-inflammatory and antioxidant effects, which may make it a promising candidate for the treatment of these diseases. Finally, further research is needed to determine the exact mechanism of action of 5-(4-Chlorophenyl)-5-methyl-3-(2-methylprop-2-enyl)imidazolidine-2,4-dione, which may help to identify new therapeutic targets and applications for this compound.
Conclusion:
In conclusion, 5-(4-Chlorophenyl)-5-methyl-3-(2-methylprop-2-enyl)imidazolidine-2,4-dione is a chemical compound that has been studied for its potential applications in the field of medicine. The synthesis of 5-(4-Chlorophenyl)-5-methyl-3-(2-methylprop-2-enyl)imidazolidine-2,4-dione is a challenging process that requires careful control of reaction conditions and purification methods. 5-(4-Chlorophenyl)-5-methyl-3-(2-methylprop-2-enyl)imidazolidine-2,4-dione has been shown to have several therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects. Further research is needed to determine the potential applications of 5-(4-Chlorophenyl)-5-methyl-3-(2-methylprop-2-enyl)imidazolidine-2,4-dione in the field of medicine and to identify new therapeutic targets for this compound.
Métodos De Síntesis
5-(4-Chlorophenyl)-5-methyl-3-(2-methylprop-2-enyl)imidazolidine-2,4-dione can be synthesized through a multi-step process involving several chemical reactions. The first step involves the reaction of 4-chlorobenzaldehyde with methyl acetoacetate to form 4-(4-chlorophenyl)-3-buten-2-one. This intermediate is then reacted with methylamine to form 5-(4-chlorophenyl)-5-methyl-3-(2-methylprop-2-enyl)imidazolidine-2,4-dione. The synthesis of 5-(4-Chlorophenyl)-5-methyl-3-(2-methylprop-2-enyl)imidazolidine-2,4-dione is a challenging process that requires careful control of reaction conditions and purification methods to obtain a high yield and purity of the final product.
Aplicaciones Científicas De Investigación
5-(4-Chlorophenyl)-5-methyl-3-(2-methylprop-2-enyl)imidazolidine-2,4-dione has been studied for its potential applications in the field of medicine. Several studies have investigated the therapeutic properties of 5-(4-Chlorophenyl)-5-methyl-3-(2-methylprop-2-enyl)imidazolidine-2,4-dione, including its anti-inflammatory, antioxidant, and anticancer effects. 5-(4-Chlorophenyl)-5-methyl-3-(2-methylprop-2-enyl)imidazolidine-2,4-dione has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment.
Propiedades
IUPAC Name |
5-(4-chlorophenyl)-5-methyl-3-(2-methylprop-2-enyl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2/c1-9(2)8-17-12(18)14(3,16-13(17)19)10-4-6-11(15)7-5-10/h4-7H,1,8H2,2-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFIRDMVPUTJKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C(=O)C(NC1=O)(C)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorophenyl)-5-methyl-3-(2-methylprop-2-enyl)imidazolidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-dimethyl-4H-thieno[3,2-c]chromene-2-carboxamide](/img/structure/B7461990.png)
![6-Chloro-2-[(5-phenyltetrazol-2-yl)methyl]imidazo[1,2-a]pyridine](/img/structure/B7461992.png)


![3'-[(2,5-Dimethylphenyl)methyl]spiro[6,7,8,9-tetrahydrobenzo[7]annulene-5,5'-imidazolidine]-2',4'-dione](/img/structure/B7462010.png)






![1-[5-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B7462054.png)
![4-(2-morpholin-4-ylacetyl)spiro[1H-quinoxaline-3,1'-cyclopentane]-2-one](/img/structure/B7462055.png)
